molecular formula C12H18ClNO2S2 B2854467 N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide CAS No. 477864-68-9

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide

Cat. No.: B2854467
CAS No.: 477864-68-9
M. Wt: 307.85
InChI Key: YJPHVPQFYHZUIA-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its molecular structure, which includes a chlorobenzyl group, a sulfanyl group, and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide typically involves the reaction of 4-chlorobenzyl chloride with 2-methyl-2-mercapto-propylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The resulting intermediate is then treated with methanesulfonyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfoxide or sulfone.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the methanesulfonamide group.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide or iodide ions.

Major Products Formed:

  • Oxidation: The major products include 2-[(4-chlorobenzyl)sulfonyl]-2-methylpropyl methanesulfonamide (sulfoxide) and 2-[(4-chlorobenzyl)sulfonyl]-2-methylpropyl methanesulfonamide (sulfone).

  • Reduction: The major product is 2-[(4-chlorobenzyl)sulfanyl]-2-methylpropylamine.

  • Substitution: The major products include azides or iodides of the methanesulfonamide group.

Scientific Research Applications

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide has various applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: It has shown promise in preclinical studies for the treatment of certain diseases, such as cancer and inflammatory disorders.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • N-(2-[(4-chlorobenzyl)sulfanyl]ethyl)ethanesulfonamide

  • N-(2-[(4-chlorobenzyl)sulfanyl]propyl)ethanesulfonamide

  • N-(2-[(4-chlorobenzyl)sulfanyl]butyl)ethanesulfonamide

These compounds differ in the length of the alkyl chain attached to the sulfanyl group, which can affect their chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2S2/c1-12(2,9-14-18(3,15)16)17-8-10-4-6-11(13)7-5-10/h4-7,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPHVPQFYHZUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C)SCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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